molecular formula C23H24N2O3S B4199447 2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE

2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE

Cat. No.: B4199447
M. Wt: 408.5 g/mol
InChI Key: DFKQWKZQOJNQAS-UHFFFAOYSA-N
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Description

2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE is a synthetic organic compound It is characterized by the presence of a benzamide group, a phenylsulfonyl group, and a diethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE typically involves the reaction of 2,6-diethylphenylamine with a suitable benzoyl chloride derivative under controlled conditions. The reaction may require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time would be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible development as a pharmaceutical agent with specific biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-2-aminobenzamide: Lacks the phenylsulfonyl group.

    N-(2,6-dimethylphenyl)-2-[(phenylsulfonyl)amino]benzamide: Has methyl groups instead of ethyl groups.

    N-(2,6-diethylphenyl)-2-[(methylsulfonyl)amino]benzamide: Has a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

2-BENZENESULFONAMIDO-N-(2,6-DIETHYLPHENYL)BENZAMIDE is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-(2,6-diethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-3-17-11-10-12-18(4-2)22(17)24-23(26)20-15-8-9-16-21(20)25-29(27,28)19-13-6-5-7-14-19/h5-16,25H,3-4H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQWKZQOJNQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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